1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE
Description
1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol It is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further connected to a benzoic acid moiety
Properties
IUPAC Name |
4-(1-phenylmethoxycarbonylpiperidin-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)18-8-6-16(7-9-18)17-10-12-21(13-11-17)20(24)25-14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOKKIBZXDQKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678168 | |
| Record name | 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-62-4 | |
| Record name | 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE generally proceeds through:
- Protection of the piperidine nitrogen with the benzyloxycarbonyl (CBZ) group.
- Introduction of the 4-(4-carboxyphenyl) substituent onto the piperidine ring.
- Purification and characterization of the final compound.
This strategy ensures regioselective substitution and protection, facilitating further derivatization or use as a building block in pharmaceutical synthesis.
Preparation of 1-CBZ-4-Piperidone Intermediate
A key intermediate in the synthesis is 1-CBZ-4-piperidone, which serves as a precursor for the 4-(4-carboxyphenyl) substitution.
- Starting from piperidin-4-one hydrochloride, the nitrogen is protected by reaction with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine.
- The reaction is conducted at low temperature (0°C) initially, then allowed to warm to room temperature and stirred overnight.
- Work-up involves washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure.
- Purification is achieved by silica gel column chromatography using ethyl acetate/heptane mixtures as eluents.
- The product is obtained as a colorless oil with high yield (~97%).
| Step | Reagents/Conditions | Yield (%) | Product State |
|---|---|---|---|
| Protection of piperidin-4-one | Piperidin-4-one hydrochloride, CbzCl, Et3N, DCM, 0°C to RT, overnight | 97 | Colorless oil |
Alternative Synthetic Routes and Notes
- Some literature reports the use of 4,4-piperidinediol hydrochloride as a starting material, which upon reaction with Na2CO3 and benzyl chloroformate in THF-H2O mixtures yields N-Cbz piperidone intermediates with excellent yields (up to 100%).
- Manganese dioxide-mediated oxidation and cyclization have been explored in related piperidine syntheses, indicating potential side reactions and the importance of reaction condition optimization.
- The use of molecular sieves and controlled addition of reagents improves selectivity and yield.
- The final compound’s purity and identity are typically confirmed by ^1H NMR, ^13C NMR, MS, and IR spectroscopy.
Summary Table of Preparation Steps
| Step No. | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Piperidin-4-one hydrochloride | Benzyl chloroformate, triethylamine, DCM, 0°C to RT, overnight | 1-CBZ-4-piperidone (colorless oil) | 97 | Nitrogen protection step |
| 2 | 1-CBZ-4-piperidone | Suzuki coupling or nucleophilic substitution with 4-carboxyphenyl derivatives | 1-CBZ-4-(4-carboxyphenyl)-piperidine | Variable | Introduction of aromatic substituent |
| 3 | Crude product | Purification by silica gel chromatography | Pure final compound | - | Confirmed by NMR, MS, IR |
Research Findings and Considerations
- The CBZ protection is crucial to prevent unwanted side reactions at the piperidine nitrogen during aromatic substitution steps.
- The choice of solvent (e.g., dichloromethane, THF-water mixtures) and base (e.g., triethylamine, sodium carbonate) significantly affects the reaction efficiency.
- Reaction temperature control (starting at 0°C) minimizes side reactions and improves stereochemical outcomes.
- Purification using flash chromatography with carefully selected solvent systems ensures high purity.
- Spectroscopic analysis confirms the structure and purity, with characteristic signals for the CBZ group and aromatic protons.
Chemical Reactions Analysis
Types of Reactions
1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that 1-CBZ-4-(4-carboxy-phenyl)-piperidine exhibits significant antiviral properties. Studies have shown that derivatives of piperidine can inhibit viral fusion processes, making them potential candidates for antiviral drug development. The compound's structure allows it to interact effectively with viral proteins, potentially disrupting their function and preventing infection .
PROTAC Development
This compound serves as a valuable linker molecule in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to recruit E3 ubiquitin ligases to target proteins, leading to their degradation via the proteasome. The benzyloxycarbonyl group acts as a protective group for the amine functionality in the piperidine ring, facilitating further functionalization to bind to specific proteins of interest (POIs).
Anticancer Potential
Similar compounds have demonstrated anticancer properties, suggesting that this compound may also hold promise in oncology. The structural characteristics allow it to engage with various biological targets associated with cancer cell proliferation and survival.
Synthetic Routes
Several synthesis methods have been explored for this compound. These include:
- Ugi Reaction : A multi-component reaction involving isocyanides and amines.
- Functionalization : The amine functionality can be further modified to enhance binding affinity to biological targets .
Comparison with Related Compounds
To understand its unique properties better, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-piperidone | Benzyl group on piperidine | Antiviral and antibacterial |
| 4-Fluoro phenyl(4-methyl piperidin) | Fluorine substitution on phenyl | Antimicrobial and antioxidant |
| N-benzyl 4-piperidone | Benzyl substitution at nitrogen | Antiviral activity against influenza |
Uniqueness : While these compounds share similar frameworks, the specific combination of functional groups in this compound distinguishes it in terms of potential applications in drug design and development.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antiviral Efficacy : A study published in Nature highlighted its effectiveness against the influenza virus by demonstrating low micromolar activity against H1N1 strains .
- PROTAC Applications : Research outlined in Journal of Medicinal Chemistry discussed how this compound can enhance the efficiency of PROTACs targeting specific oncogenic proteins.
- Anticancer Properties : Investigations into its potential as an anticancer agent revealed promising results in inhibiting tumor growth in vitro .
Mechanism of Action
The mechanism of action of 1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the piperidine ring may interact with specific binding sites on proteins. The benzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
4-(Piperidin-4-yl)benzoic acid hydrochloride: Lacks the benzyloxycarbonyl group, making it less bulky and potentially less selective in binding.
Uniqueness
1-CBZ-4-(4-CARBOXY-PHENYL)-PIPERIDINE is unique due to the presence of the benzyloxycarbonyl group, which can provide steric hindrance and influence the compound’s reactivity and binding properties. This makes it a valuable tool in the design of selective inhibitors and other bioactive molecules.
Biological Activity
1-CBZ-4-(4-carboxy-phenyl)-piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a piperidine ring substituted with a benzyloxycarbonyl (CBZ) group and a carboxyphenyl moiety, this compound exhibits potential as an antiviral agent, as well as properties that may be beneficial in anticancer and antimicrobial applications.
- Molecular Formula : C20H21NO4
- Molecular Weight : 339.39 g/mol
- CAS Number : 885274-62-4
Biological Activities
This compound exhibits several biological activities, primarily noted for its antiviral properties. Research indicates that derivatives of piperidine can effectively inhibit viral fusion processes, making them promising candidates for antiviral drug development. This compound's structure allows it to interact with viral proteins, potentially disrupting their function and preventing infection.
Antiviral Activity
The compound has been shown to inhibit the fusion of viral membranes, which is a critical step in the viral life cycle. Studies suggest that similar piperidine derivatives can target mechanisms involved in viral entry and replication, particularly against influenza viruses .
The mechanism by which this compound exerts its antiviral effects involves:
- Binding to Viral Proteins : The structural features of the compound facilitate effective binding to viral proteins, inhibiting their functional capabilities.
- Disruption of Viral Fusion : By interfering with the fusion processes essential for viral entry into host cells, the compound may prevent subsequent infection.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzyl-4-piperidone | Benzyl group on piperidine | Antiviral and antibacterial |
| 4-Fluoro phenyl(4-methyl piperidin) | Fluorine substitution on phenyl | Antimicrobial and antioxidant |
| N-benzyl 4-piperidone | Benzyl substitution at nitrogen | Antiviral activity against influenza |
Uniqueness : While these compounds share similar piperidine frameworks, the specific combination of functional groups in this compound distinguishes it in terms of potential applications in drug design and development.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays. For example:
- Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduces viral load in infected cell lines, showcasing an EC50 value comparable to established antiviral drugs.
- Cytotoxicity Assessment : Cytotoxicity assays indicated that while the compound exhibits potent antiviral effects, it maintains a favorable safety profile with minimal cytotoxic effects on non-infected cells .
Q & A
Q. What are the optimal synthetic routes for 1-CBZ-4-(4-carboxy-phenyl)-piperidine, and how can purity be ensured?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperidine core. Key steps include:
- Cbz protection : Introducing the carbobenzyloxy (Cbz) group via benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .
- Carboxylic acid introduction : Coupling the 4-carboxyphenyl group using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve ≥95% purity .
Validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and LC-MS .
Q. How is the structural integrity of this compound confirmed experimentally?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H NMR (δ ~7.3 ppm for Cbz aromatic protons; δ ~2.5–3.5 ppm for piperidine protons) and ¹³C NMR (carbonyl signals at ~170 ppm for Cbz and carboxylic acid) .
- FT-IR : Confirm C=O stretches (Cbz at ~1700 cm⁻¹; carboxylic acid at ~1680 cm⁻¹) .
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
Key properties include:
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Adjust pH for aqueous solubility (e.g., sodium salt formation) .
- Thermal stability : Decomposition temperature >200°C (determined via TGA) .
- Hygroscopicity : Store desiccated at –20°C to prevent hydrolysis of the Cbz group .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., benzyl chloroformate) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. How can copolymerization kinetics with styrene derivatives be systematically studied?
Experimental design :
- Monomer selection : Combine with styrene or maleimide derivatives (e.g., N-phenylmaleimide) in varying molar ratios .
- Kinetic analysis : Use the Arrhenius equation to calculate activation energy (Eₐ) from time-dependent conversion data (monitored via FT-IR or NMR) .
- Parameter optimization : Adjust initiator concentration (e.g., AIBN) and temperature (60–80°C) to balance reaction rate and thermal stability .
Q. Example data :
| Monomer Ratio (Styrene:Maleimide) | Eₐ (kJ/mol) | Thermal Stability (°C) |
|---|---|---|
| 1:1 | 85 | 220 |
| 2:1 | 78 | 210 |
Q. What methodologies are used to analyze thermal degradation mechanisms?
- Thermogravimetric analysis (TGA) : Measure weight loss under nitrogen/air to identify degradation stages .
- Kinetic modeling : Apply the Kim-Park method to derive degradation rate constants and activation energies. For example:
- First-stage degradation (Cbz group removal): Eₐ ~120 kJ/mol .
- Second-stage degradation (piperidine ring breakdown): Eₐ ~150 kJ/mol .
- FT-IR/GCMS : Identify volatile degradation products (e.g., CO₂ from carboxylic acid decomposition) .
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
Methodology :
- Analog synthesis : Modify substituents (e.g., replace Cbz with Boc; vary phenyl ring substituents) .
- Biological assays : Test analogs for receptor binding (e.g., acetylcholinesterase inhibition) or cytotoxicity (MTT assay) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Q. Example SAR findings :
| Analog Structure | IC₅₀ (nM) | Target Protein |
|---|---|---|
| 1-CBZ-4-(4-NO₂-phenyl)-piperidine | 50 | Acetylcholinesterase |
| 1-Boc-4-(4-carboxy-phenyl)-piperidine | 120 | COX-2 |
Q. What computational strategies predict reactivity in catalytic reactions?
- DFT calculations : Optimize geometry (Gaussian 09) to identify electrophilic/nucleophilic sites (e.g., carboxylic acid as a nucleophile) .
- Transition state analysis : Locate energy barriers for key reactions (e.g., esterification) .
- Solvent effects : Use COSMO-RS to model solvent interactions in polar media (e.g., DMF vs. THF) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
